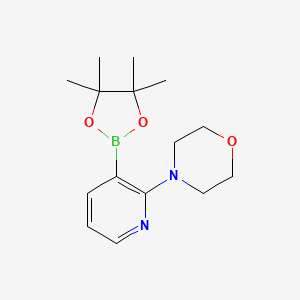
Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate
Vue d'ensemble
Description
“Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate” is a chemical compound with the molecular formula C12H7ClF3NO2 . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .
Molecular Structure Analysis
The molecular structure of “Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate” is represented by the InChI code: 1S/C12H7ClF3NO2/c1-19-11(18)9-5-8(13)6-3-2-4-7(10(6)17-9)12(14,15)16/h2-5H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate” are not available, quinoline compounds are known to participate in various chemical reactions. For instance, they can undergo dehydrogenation reactions under certain conditions .Physical And Chemical Properties Analysis
“Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate” has a low solubility in water . Its molecular weight is 289.64 .Applications De Recherche Scientifique
Chemical Synthesis and Modifications
- Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate derivatives have been utilized in regioselective SNAr reactions, allowing for the transformation into various substituted products. This showcases the compound's utility in creating diverse chemical structures under mild conditions (Zhao & Zhou, 2010).
- Novel synthesis routes have been developed for the construction of quinoline-2-carboxylate derivatives, including those involving methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate. Such methodologies are valuable in the pharmaceutical industry for the creation of functional group-rich molecules (Wang et al., 2018).
Antimicrobial and Antifungal Properties
- Derivatives of methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate have been investigated for their antimicrobial and antifungal activities. Notably, compounds synthesized through various reactions demonstrated significant activity against bacteria and fungi, indicating the potential of these derivatives in the development of new antimicrobial agents (Holla et al., 2006), (Holla et al., 2005).
Chemical Characterization and Molecular Structures
- Advanced chemical characterization techniques have been employed to elucidate the molecular structures and properties of methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate derivatives. Such studies provide valuable insights into the compound's reactivity and potential applications in various scientific fields (Kovalenko et al., 2020), (Peng-cheng, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2/c1-19-11(18)9-5-8(13)6-3-2-4-7(10(6)17-9)12(14,15)16/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSWVGRWFMQPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2C(F)(F)F)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674831 | |
| Record name | Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate | |
CAS RN |
1133115-62-4 | |
| Record name | Methyl 4-chloro-8-(trifluoromethyl)-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















